8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17BrN4O and its molecular weight is 361.243. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
- Bis-bromine-1,4-diazabicyclo[2.2.2]octane, a related compound, is an effective catalyst in synthesizing dibenzo[a,j]xanthenes, showing potential in catalysis and synthesis applications (Ghasemnejad-Bosra & Forouzani, 2011).
Organic Synthesis
- 1,4-Diazabicyclo[2.2.2]octane is used in the one-pot synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives, suggesting its role in organic synthesis processes (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Tropane Alkaloids Synthesis
- The 8-azabicyclo[3.2.1]octane scaffold is key in the synthesis of tropane alkaloids, highlighting its importance in creating biologically active compounds (Rodríguez et al., 2021).
Heterocyclic Chemistry
- 2,8-Diheterobicyclo[3.2.1]octanes, similar in structure, are significant in the synthesis of biologically active natural products, indicating their value in medicinal chemistry and natural product synthesis (Flores & Díez, 2014).
Method Development in Medicinal Chemistry
- The synthesis method for azabicyclo[3.2.1]octanes, like the target compound, provides insights into creating novel compounds for medicinal research (Armstrong & Bergmeier, 2017).
Nanocatalysis
- Nano-sized catalysts using diazabicyclooctane structures are utilized in the synthesis of quinazolinones, revealing their potential in nanocatalysis (Goli-Jolodar & Shirini, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWTUHTGJHXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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